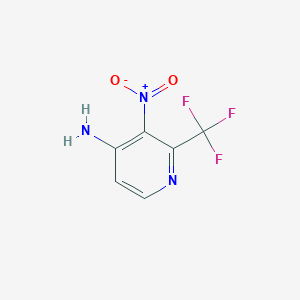
4-Cyclobutyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutyl-2-butanone is an organic compound that belongs to the class of cyclic ketones It features a four-membered cyclobutyl ring attached to a butanone moiety
Synthetic Routes and Reaction Conditions:
Oxidation of Cyclobutanol: One of the primary methods to synthesize this compound is through the oxidation of cyclobutanol using strong oxidizing agents such as chromic acid (H₂CrO₄).
Friedel-Crafts Acylation: Another method involves the acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be scaled up for industrial applications, ensuring proper handling and safety measures are in place.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutyl-2-butanone has a variety of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: The compound is explored for its potential use in drug development and synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which 4-Cyclobutyl-2-butanone exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the strain in the four-membered ring, which makes it a useful intermediate in various chemical reactions . The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanone: A simpler cyclic ketone with a four-membered ring.
Cyclopentanone: A five-membered cyclic ketone.
Cyclohexanone: A six-membered cyclic ketone.
Comparison: 4-Cyclobutyl-2-butanone is unique due to its combination of a cyclobutyl ring and a butanone moiety, which imparts distinct reactivity and properties compared to other cyclic ketones. The strain in the cyclobutyl ring makes it more reactive than larger ring ketones like cyclopentanone and cyclohexanone .
Eigenschaften
CAS-Nummer |
98602-43-8 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
4-cyclobutylbutan-2-one |
InChI |
InChI=1S/C8H14O/c1-7(9)5-6-8-3-2-4-8/h8H,2-6H2,1H3 |
InChI-Schlüssel |
CJQLXYNXAPVUHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


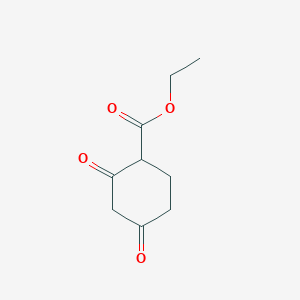

![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)

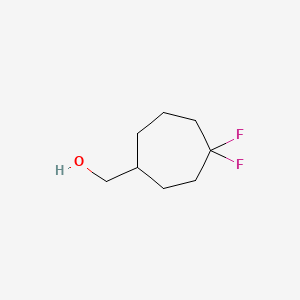

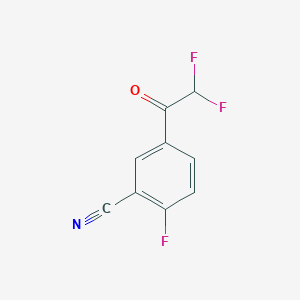

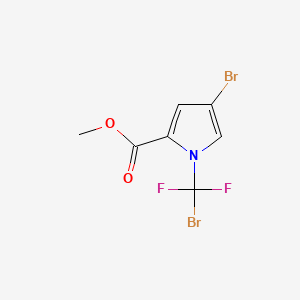
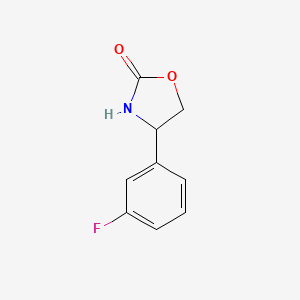
![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
